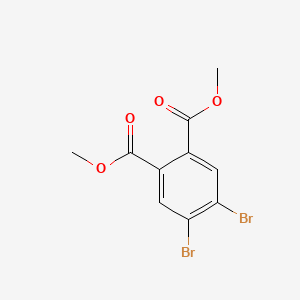

Dimethyl 4,5-dibromophthalate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 4,5-dibromobenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUAQOPKHCZEKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C(=O)OC)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801334084 | |

| Record name | Dimethyl 4,5-dibromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859299-66-4 | |

| Record name | Dimethyl 4,5-dibromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Dimethyl 4,5-dibromophthalate

Introduction: The Strategic Importance of Dimethyl 4,5-dibromophthalate

This compound is a halogenated aromatic diester of significant interest to researchers in materials science and synthetic chemistry. Its rigid, symmetrically substituted benzene core makes it a valuable precursor for the synthesis of more complex molecules, such as substituted phthalocyanines, which have applications in dyes, sensing, and nonlinear optics[1]. The presence of two bromine atoms provides reactive handles for further functionalization through cross-coupling reactions, while the ester groups can be hydrolyzed or transesterified to build larger molecular architectures. Understanding the fundamental physical properties of this compound is paramount for its effective use in synthesis, purification, and materials fabrication. This guide provides a comprehensive overview of its known characteristics, outlines protocols for its synthesis and characterization, and discusses the scientific rationale behind these methodologies.

Core Physicochemical Properties

The reliable application of any chemical building block begins with a thorough understanding of its intrinsic properties. These values dictate the conditions required for storage, reaction setup, and purification. While some experimental data for this compound is not widely published, we can consolidate known information and provide scientifically grounded estimations for missing values.

Data Summary Table

For ease of reference, the key physical and chemical identifiers for this compound are summarized below.

| Property | Value | Source / Citation |

| CAS Number | 859299-66-4 | [2] |

| Molecular Formula | C₁₀H₈Br₂O₄ | [2][3] |

| Molecular Weight | 351.98 g/mol | [2][3] |

| Appearance | Off-white powder / solid | [3] |

| Purity (Typical) | ≥97% | [3] |

| Melting Point | Data not publicly available (Est. 90-110 °C) | See discussion below |

| Boiling Point | Data not publicly available; likely decomposes | See discussion below |

| Solubility | Soluble in chlorinated solvents (e.g., CH₂Cl₂, CHCl₃), THF, Ethyl Acetate; Sparingly soluble in alcohols; Insoluble in water. | Inferred from structure |

| Storage | Store at room temperature in a cool, dry place. | [2] |

Discussion of Physical State and Thermal Properties:

The description of this compound as an "off-white powder" confirms its solid state at standard temperature and pressure[3]. While an exact experimental melting point is not available in the reviewed literature, we can estimate a range. The related compound, Dimethyl 4,5-dichlorophthalate, has a reported melting point. Given that bromine is larger and more polarizable than chlorine, leading to stronger intermolecular forces (London dispersion forces), it is reasonable to predict that this compound will have a higher melting point than its dichloro analog. The melting point of the isomeric Dimethyl 5-bromoisophthalate is 88-90 °C. Therefore, an estimated melting point in the range of 90-110 °C is a scientifically reasonable starting point for experimental design.

A boiling point is not reported and is likely not a practical parameter. High molecular weight phthalate esters often decompose at temperatures required for boiling under atmospheric pressure. Vacuum distillation might be possible but is generally not the preferred method of purification for a solid of this nature; recrystallization is standard.

Spectroscopic and Analytical Characterization

The structural identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques. Below are the expected spectral features, grounded in the principles of analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR (Proton NMR): The symmetry of the molecule is a key determinant of its proton NMR spectrum. Due to the C₂ symmetry axis bisecting the C4-C5 and C1-C2 bonds, the molecule features only two unique proton environments.

-

Aromatic Protons (H-3 and H-6): These two protons are chemically equivalent. They would appear as a single sharp singlet in the aromatic region of the spectrum, predicted to be around δ 7.8-8.2 ppm . The downfield shift is due to the deshielding effects of the adjacent ester carbonyl groups and the bromine atoms.

-

Methyl Protons (-OCH₃): The six protons of the two equivalent methyl ester groups would also appear as a single sharp singlet, predicted to be around δ 3.9-4.1 ppm .

-

-

¹³C NMR (Carbon NMR): The symmetry of the molecule simplifies the carbon spectrum to five distinct signals.

-

Carbonyl Carbons (C=O): Expected in the range of δ 165-170 ppm .

-

Ester Methyl Carbons (-OCH₃): Expected around δ 52-55 ppm .

-

Aromatic Carbons: Three distinct signals are predicted for the aromatic ring:

-

C-1 and C-2 (Ester-bearing): Quaternary carbons, predicted around δ 132-136 ppm .

-

C-4 and C-5 (Bromine-bearing): Quaternary carbons, predicted around δ 128-132 ppm .

-

C-3 and C-6 (Proton-bearing): Predicted to be the most upfield of the aromatic signals, around δ 130-134 ppm .

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by the following key absorption bands:

-

C=O Stretch (Ester): A very strong and sharp absorption band is expected in the region of 1720-1740 cm⁻¹ . This is the most prominent feature of the spectrum and is characteristic of the ester carbonyl group.

-

C-O Stretch (Ester): Strong absorptions corresponding to the C-O single bond stretches of the ester group are expected between 1200-1300 cm⁻¹ .

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹ ). Aliphatic C-H stretching from the methyl groups will appear as medium-to-strong bands just below 3000 cm⁻¹ (e.g., 2950-2980 cm⁻¹ ).

-

C-Br Stretch: The carbon-bromine bond stretch would appear in the fingerprint region of the spectrum, typically between 500-650 cm⁻¹ .

Experimental Methodologies: Synthesis and Characterization Workflow

Trustworthy research relies on robust and reproducible protocols. The following sections detail the synthesis of this compound from its acid precursor and the subsequent analytical workflow for structural verification.

Synthesis Protocol: Fischer Esterification

The most direct and reliable synthesis of this compound is the acid-catalyzed Fischer esterification of 4,5-dibromophthalic acid. This method is efficient and utilizes common laboratory reagents[1].

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dibromophthalic acid (1.0 eq).

-

Solvent and Catalyst: Add anhydrous methanol (CH₃OH) in sufficient volume to create a stirrable slurry (approx. 10-15 mL per gram of acid). While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-3% of the acid mass). Causality: Methanol serves as both the solvent and the reactant. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction Execution: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the polar starting material spot.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing ice-water. A white precipitate of the product will form. Causality: The product is insoluble in water, causing it to precipitate out while the acid catalyst and excess methanol remain in the aqueous phase.

-

Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual acid, followed by a small amount of cold methanol to remove any unreacted starting material.

-

-

Purification: Dry the crude product under vacuum. For high-purity material, recrystallize from a suitable solvent such as an ethanol/water mixture.

Workflow for Quality Control and Characterization

The following diagram illustrates the logical flow for validating the identity and purity of the synthesized product. Each step provides a layer of verification, ensuring the material meets the standards for downstream applications.

Caption: Workflow for Synthesis and Quality Control.

Conclusion

This compound serves as a foundational building block for advanced chemical synthesis. This guide has consolidated its known physical properties and provided a robust framework for its preparation and characterization. By combining established data with predictive analysis and detailed experimental protocols, researchers are better equipped to utilize this compound with confidence and scientific rigor, paving the way for innovations in materials and pharmaceutical development.

References

An In-Depth Technical Guide to the Synthesis of Dimethyl 4,5-Dibromophthalate

This guide provides a comprehensive overview of the synthesis of dimethyl 4,5-dibromophthalate from 4,5-dibromophthalic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document delves into the mechanistic underpinnings of the reaction, provides a detailed experimental protocol, and outlines methods for product characterization and safety considerations.

Introduction: Significance and Applications

This compound is a valuable intermediate in organic synthesis. Its structure, featuring a benzene ring substituted with two bromine atoms and two methyl ester groups, makes it a versatile building block for the synthesis of more complex molecules. These include phthalocyanine compounds, which have applications in materials science as dyes, and in medicine as photosensitizers for photodynamic therapy.[1][2] The controlled synthesis of high-purity this compound is therefore a critical step for advancements in these fields.

This guide focuses on the Fischer-Speier esterification, a classic and reliable method for converting carboxylic acids to esters.[3][4][5] We will explore the nuances of applying this reaction to a dicarboxylic acid, 4,5-dibromophthalic acid, to achieve a high-yield synthesis of the corresponding dimethyl ester.

The Underpinning Chemistry: Fischer-Speier Esterification

The synthesis of this compound from 4,5-dibromophthalic acid is achieved through a double Fischer-Speier esterification.[4] This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[3][5] In this specific case, the two carboxylic acid functional groups of 4,5-dibromophthalic acid react with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to form the dimethyl ester and water.[3][6]

Reaction Mechanism

The Fischer-Speier esterification is an equilibrium process.[3][7] To drive the reaction towards the formation of the ester, an excess of the alcohol (methanol) is typically used, and/or the water produced is removed from the reaction mixture.[6][7] The mechanism proceeds through several key steps:[4][6][8]

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[4][6]

-

Nucleophilic Attack by the Alcohol: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][7]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[4][6]

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[6]

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[4][9]

This entire process occurs for both carboxylic acid groups on the 4,5-dibromophthalic acid molecule.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Fischer-Speier esterification of one of the carboxylic acid groups.

Caption: A simplified diagram of the Fischer-Speier esterification mechanism.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purpose |

| 4,5-Dibromophthalic acid | C₈H₄Br₂O₄ | 323.93 | 1.0 eq | Starting Material |

| Methanol | CH₃OH | 32.04 | Large Excess | Reagent & Solvent |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Catalytic | Catalyst |

| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed | Neutralization |

| Brine (sat. aq. NaCl) | NaCl | 58.44 | As needed | Washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying Agent |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | Extraction Solvent |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Synthetic Procedure

The following workflow outlines the key stages of the synthesis.

Caption: A high-level overview of the synthetic workflow.

Step-by-Step Instructions:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dibromophthalic acid.

-

Addition of Reagents: Add a large excess of methanol to the flask to act as both a reagent and a solvent. Carefully and slowly, add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess sulfuric acid. Be cautious as this will produce carbon dioxide gas. Continue adding the bicarbonate solution until the effervescence ceases and the pH of the solution is neutral to slightly basic.

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water.

-

Isolation and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The final product should be a white solid.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the aromatic protons and the methyl ester protons.

-

¹³C NMR will show the expected signals for the carbonyl carbons, the aromatic carbons (including those attached to bromine), and the methyl carbons.[10]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band corresponding to the C=O stretching of the ester functional group (typically around 1720 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

4,5-Dibromophthalic Acid: May cause skin, eye, and respiratory irritation.[11]

-

Methanol: Highly flammable and toxic. Avoid inhalation, ingestion, and skin contact.

-

Concentrated Sulfuric Acid: Extremely corrosive and can cause severe burns.[12] Handle with extreme care and always add acid to water, never the other way around.

-

Dichloromethane: A volatile and potentially carcinogenic solvent.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

Conclusion

The Fischer-Speier esterification of 4,5-dibromophthalic acid is a robust and effective method for the synthesis of this compound. By carefully controlling the reaction conditions and following a systematic purification procedure, a high yield of the pure product can be obtained. This guide provides the necessary theoretical background and practical steps for researchers to successfully perform this synthesis and utilize the product in their downstream applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. byjus.com [byjus.com]

- 9. youtube.com [youtube.com]

- 10. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to Dimethyl 4,5-dibromophthalate: Synthesis, Characterization, and Applications in Modern Drug Discovery

This guide provides an in-depth exploration of Dimethyl 4,5-dibromophthalate, a key organic building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple datasheet to offer a holistic understanding of the compound's synthesis, analytical validation, and its strategic role in the synthesis of complex, high-value molecules.

Core Compound Identification and Properties

This compound is a halogenated aromatic dicarboxylate ester. Its rigid, functionalized core makes it a valuable scaffold in organic synthesis.

| Property | Value | Source |

| CAS Number | 859299-66-4 | [1] |

| Molecular Formula | C₁₀H₈Br₂O₄ | [1][2] |

| Molecular Weight | 351.98 g/mol | [1] |

| Appearance | White to off-white solid | Typical for this class of compound |

| Storage | Room temperature, in a dry, well-sealed container | [1] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 4,5-dibromophthalic acid. This process, known as Fischer esterification, is a cornerstone of organic synthesis, valued for its reliability and scalability. The causality behind this choice of reaction is its efficiency in converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of 4,5-Dibromophthalic Acid

This protocol is based on established methods for the esterification of phthalic acid derivatives.[3][4]

Materials:

-

4,5-dibromophthalic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 4,5-dibromophthalic acid in an excess of anhydrous methanol.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the stirring suspension. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, the excess methanol is removed under reduced pressure using a rotary evaporator.

-

Neutralization: The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. This is followed by a wash with brine to remove any remaining aqueous impurities.

-

Drying and Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to achieve high purity (typically >98%).[1]

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for this compound.

Analytical Characterization: Ensuring Compound Integrity

The identity and purity of synthesized this compound must be rigorously confirmed before its use in subsequent applications. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons and the two methyl ester groups. The chemical shifts and coupling constants will be characteristic of the 1,2,4,5-substituted benzene ring. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbons of the ester groups, and the methyl carbons. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the compound (351.98 m/z), along with a characteristic isotopic pattern due to the presence of two bromine atoms. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, typically >98%. |

Analytical Workflow for Quality Control

Caption: A typical analytical workflow for the quality control of synthesized compounds.

Applications in Drug Discovery and Development

This compound serves as a versatile precursor in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The bromine atoms on the aromatic ring are excellent handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

One significant application is in the synthesis of phthalocyanine derivatives, which have uses in photodynamic therapy.[3] Furthermore, related halogenated phthalate derivatives have been identified as precursors for drugs targeting Alzheimer's disease.[5] The core structure can be elaborated to generate libraries of compounds for screening against various biological targets. The strategic placement of the bromine atoms allows for regioselective modifications, which is a critical aspect of rational drug design.

Illustrative Reaction Scheme: Suzuki Cross-Coupling

The following diagram illustrates a conceptual Suzuki cross-coupling reaction, a powerful tool in drug discovery for forming carbon-carbon bonds. This demonstrates how this compound can be used to introduce new aryl or heteroaryl groups, significantly increasing molecular complexity.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C10H8Br2O4 | CID 71669667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate | Scientific.Net [scientific.net]

- 4. DIMETHYL 5-BROMOISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, Mass Spec) of Dimethyl 4,5-dibromophthalate

An In-Depth Technical Guide to the Spectroscopic Characterization of Dimethyl 4,5-dibromophthalate

Foreword: The Imperative of Multi-Modal Spectroscopic Analysis

In the landscape of drug development and materials science, the unambiguous structural confirmation of chemical entities is the bedrock upon which all subsequent research is built. For molecules such as this compound, a key building block in the synthesis of complex organic materials, a superficial analysis is insufficient.[1] Its utility as a precursor demands a rigorous, multi-faceted spectroscopic profile to ensure purity, confirm isomeric identity, and provide a foundational dataset for quality control and reaction monitoring.

This guide eschews a simplistic checklist approach. Instead, it offers an integrated, in-depth analysis from the perspective of an application scientist, focusing on the causality behind the data. We will explore not just what the spectral data are, but why they manifest as they do, providing a holistic and self-validating confirmation of the molecular structure of this compound (Molecular Formula: C₁₀H₈Br₂O₄, Molecular Weight: 351.98 g/mol ).[2][3]

Molecular Architecture and Symmetry Considerations

Before delving into the spectra, a fundamental analysis of the molecule's structure is critical. This compound possesses a C₂ᵥ symmetry axis bisecting the aromatic ring and the bond between the two bromine-substituted carbons. This symmetry is the single most important factor governing its NMR spectra, as it dictates the number of unique, observable nuclei.

Caption: Numbered structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Core Principle & Experimental Rationale

¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei. The choice of solvent is paramount; a deuterated solvent lacking exchangeable protons, such as Chloroform-d (CDCl₃), is standard for ensuring the solvent itself does not produce an overwhelming signal. A typical concentration of 5-10 mg/mL provides an excellent signal-to-noise ratio without inducing significant concentration-dependent shift effects.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 10 mg of this compound and dissolve it in 0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are co-added to enhance the signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum.

Data Interpretation and Analysis

The molecular symmetry simplifies the ¹H NMR spectrum dramatically.

-

Aromatic Protons (H-3/H-6): The two protons on the aromatic ring are chemically and magnetically equivalent. They are flanked by a bromine atom and a carbon bearing an ester group. Both are electron-withdrawing, which deshields these protons, shifting their resonance significantly downfield. Due to their equivalence, they will not couple to each other and will appear as a single, sharp singlet . The expected chemical shift is in the range of δ 7.5-8.5 ppm .

-

Methyl Protons (-OCH₃): The two methyl groups are also equivalent due to the molecule's symmetry. These protons are attached to an oxygen atom, which places their resonance in the typical ester methyl region. They will appear as a sharp singlet . The expected chemical shift is approximately δ 3.9-4.1 ppm .[4]

The integration of these peaks provides a self-validating check. The ratio of the aromatic signal to the methyl signal must be 2:6, which simplifies to 1:3.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C3-H, C6-H) | 7.5 - 8.5 | Singlet (s) | 2H |

| Methyl (-COOCH₃) | 3.9 - 4.1 | Singlet (s) | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Core Principle & Experimental Rationale

¹³C NMR spectroscopy identifies the unique carbon environments within a molecule. Standard acquisition involves proton decoupling, which collapses all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line. This simplifies the spectrum and enhances the signal via the Nuclear Overhauser Effect (NOE).

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrumentation: Acquire the spectrum on the same spectrometer, switching to the ¹³C probe.

-

Data Acquisition: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 256 or more) and a longer relaxation delay (5 seconds) are often required, especially to observe the non-protonated (quaternary) carbons.

-

Processing: Standard Fourier transformation and processing are applied.

Data Interpretation and Analysis

The molecule's symmetry results in four distinct carbon signals.

-

Carbonyl Carbons (C=O): These are the most deshielded carbons due to the double bond to one oxygen and a single bond to another. They are expected in the δ 165-175 ppm region.[5][6][7]

-

Aromatic Quaternary Carbons (C1/C2 & C4/C5): There are two sets of equivalent quaternary carbons. Those bearing the ester groups (C1/C2) and those bearing the bromine atoms (C4/C5) will have distinct chemical shifts. Both will be in the aromatic region of δ 125-150 ppm .[6][8] Carbons attached to electronegative bromine atoms are expected in this range. These peaks are often of lower intensity due to the lack of NOE enhancement.

-

Aromatic Methine Carbons (C3/C6): The two equivalent protonated carbons will appear as a single sharp peak, also within the δ 125-150 ppm range.[6][8]

-

Methyl Carbons (-OCH₃): The two equivalent sp³ hybridized methyl carbons are the most shielded and will appear upfield, typically in the δ 50-60 ppm region for esters.[5][7]

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | 165 - 175 |

| Aromatic C-Br (C4, C5) | 125 - 140 |

| Aromatic C-COOR (C1, C2) | 125 - 140 |

| Aromatic C-H (C3, C6) | 125 - 140 |

| Methyl (-OCH₃) | 50 - 60 |

Infrared (IR) Spectroscopy

Core Principle & Experimental Rationale

IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational energies of bonds within a molecule. It is an exceptionally powerful tool for identifying functional groups. For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal sample preparation and yields high-quality, reproducible spectra.

References

- 1. Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate | Scientific.Net [scientific.net]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C10H8Br2O4 | CID 71669667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Solubility of Dimethyl 4,5-dibromophthalate in common organic solvents

An In-Depth Technical Guide to the Solubility of Dimethyl 4,5-dibromophthalate in Common Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound is a halogenated aromatic diester with the molecular formula C10H8Br2O4.[1][2] Its structure, characterized by a benzene ring substituted with two bromine atoms and two methyl ester groups, makes it a valuable intermediate in organic synthesis, particularly in the preparation of functional materials and pharmaceutical compounds. Understanding the solubility of this compound in various organic solvents is of paramount importance for researchers and professionals in drug development. Solubility data governs the choice of solvents for chemical reactions, dictates purification strategies such as crystallization, and is critical for the formulation of active pharmaceutical ingredients. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a robust experimental protocol for its quantitative determination.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the intermolecular forces between the solute and solvent molecules.[3][4] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The molecular structure of this compound features a combination of polar and nonpolar characteristics. The two methyl ester groups (-COOCH3) are polar, capable of engaging in dipole-dipole interactions. The benzene ring and the two bromine atoms contribute to the molecule's size and introduce some polarizability, but the overall molecule lacks the ability to act as a hydrogen bond donor. This structural analysis allows for a qualitative prediction of its solubility in various classes of organic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have significant dipole moments and can effectively solvate the polar ester groups of this compound through dipole-dipole interactions. Therefore, good solubility is expected in these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): While these solvents are polar, their primary intermolecular force is hydrogen bonding. This compound can act as a hydrogen bond acceptor at its ester oxygen atoms, suggesting moderate to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic ring of this compound allows for favorable van der Waals interactions with nonpolar solvents. However, the presence of the polar ester groups may limit its solubility in highly nonpolar solvents like hexane. Toluene, with its aromatic ring, may show better solvating power due to potential π-π stacking interactions.

Qualitative Solubility Profile

Based on the theoretical principles discussed above and insights from related compound synthesis procedures[5][6], the following table provides a predicted qualitative solubility profile for this compound. It is important to note that this is a general guide, and experimental verification is necessary for precise applications.

| Solvent Class | Solvent | Predicted Qualitative Solubility |

| Polar Aprotic | Acetone | Soluble |

| Ethyl Acetate | Soluble | |

| Dichloromethane (DCM) | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Polar Protic | Methanol | Soluble |

| Ethanol | Soluble | |

| Nonpolar | Toluene | Moderately Soluble |

| Hexane | Sparingly Soluble | |

| Diethyl Ether | Moderately Soluble |

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and robust technique for measuring the equilibrium solubility of a compound in a given solvent at a specific temperature.[4] This method involves creating a saturated solution and then accurately measuring the concentration of the dissolved solute.

Detailed Step-by-Step Protocol

This protocol provides a self-validating system for the accurate determination of the solubility of this compound.

1. Materials and Reagents:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

2. Preparation of Saturated Solution:

-

a. Add an excess amount of this compound to a scintillation vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

b. Add a known volume of the chosen organic solvent to the vial.

-

c. Securely cap the vial to prevent solvent evaporation.

3. Equilibration:

-

a. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

b. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

4. Sample Withdrawal and Filtration:

-

a. After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

b. Carefully withdraw a sample of the supernatant (the clear liquid above the solid) using a syringe. It is critical to avoid disturbing the undissolved solid.

-

c. Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step is essential to remove any suspended microparticles, which would otherwise lead to an overestimation of solubility.

5. Sample Analysis:

-

a. Dilute the filtered saturated solution with a known volume of fresh solvent to a concentration that falls within the linear dynamic range of the analytical instrument.

-

b. Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC or GC) to accurately determine the concentration of this compound.

6. Calculation of Solubility:

-

a. Using the concentration of the diluted sample and the known dilution factor, calculate the concentration of this compound in the original, undiluted saturated solution.

-

b. Express the final solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualization of the Experimental Workflow

Caption: General workflow for the experimental determination of solubility.

Factors Affecting Solubility

Several factors can influence the measured solubility of this compound:

-

Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, it is crucial to maintain a constant and accurately recorded temperature during the experiment.

-

Solvent Purity: The presence of impurities in the solvent can alter its solvating properties and affect the measured solubility. Using high-purity solvents is essential for obtaining accurate and reproducible results.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of this compound being used.

Applications in Research and Development

Accurate solubility data for this compound is invaluable in various stages of research and development:

-

Synthesis: The selection of an appropriate solvent in which the reactants are soluble but the product may be less soluble can facilitate product isolation and purification.

-

Purification: Recrystallization, a common technique for purifying solid compounds, relies on the differential solubility of the compound and impurities in a solvent at different temperatures.

-

Formulation: In drug development, solubility is a critical parameter for designing effective dosage forms. For poorly water-soluble compounds, formulation strategies often involve dissolving the compound in an organic solvent system.

Conclusion

References

Literature review on the synthesis of substituted triphenylenes

An In-depth Technical Guide to the Synthesis of Substituted Triphenylenes for Researchers and Drug Development Professionals

Introduction: The Enduring Allure of the Triphenylene Core

Triphenylene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, represents a unique and highly stable structural motif. Its rigid, planar, and electron-rich nature imparts a fascinating array of photophysical and electronic properties, making it a privileged scaffold in materials science and medicinal chemistry. In particular, substituted triphenylenes have garnered significant attention as organic semiconductors, liquid crystals, and, more recently, as promising candidates in drug development due to their potential to intercalate with DNA and serve as versatile scaffolds for bioactive molecules.

The strategic placement of functional groups on the triphenylene core is paramount to modulating its properties and biological activity. This guide provides a comprehensive overview of the key synthetic strategies for accessing substituted triphenylenes, offering insights into the mechanistic underpinnings and practical considerations for each approach.

Strategic Approaches to the Triphenylene Scaffold

The synthesis of substituted triphenylenes can be broadly categorized into two main strategies: the construction of the polycyclic core from smaller, functionalized precursors, and the post-functionalization of a pre-formed triphenylene ring. This guide will focus on the former, as it offers greater control over the final substitution pattern.

The Power of Cyclotrimerization: Transition-Metal-Catalyzed [2+2+2] Cycloaddition of Alkynes

One of the most elegant and convergent methods for constructing the triphenylene core is the transition-metal-catalyzed [2+2+2] cycloaddition of alkynes. This reaction involves the assembly of three alkyne molecules to form a benzene ring, and when applied to appropriately substituted diarylacetylenes, it provides a direct route to symmetrically substituted triphenylenes.

Mechanism and Catalyst Choice:

The catalytic cycle typically involves the formation of a metallacyclopentadiene intermediate from two alkyne units and the transition metal catalyst. Subsequent insertion of a third alkyne molecule leads to the formation of a metallacycloheptatriene, which then undergoes reductive elimination to release the aromatic product and regenerate the active catalyst.

Several transition metal complexes are effective catalysts for this transformation, with cobalt, rhodium, and iridium complexes being the most widely employed. The choice of catalyst and ligands can significantly influence the reaction's efficiency and selectivity. For instance, Wilkinson's catalyst (RhCl(PPh₃)₃) and its derivatives are known for their high activity and functional group tolerance.

Experimental Protocol: Synthesis of a Symmetrically Substituted Triphenylene via Rh-Catalyzed Cyclotrimerization

-

Step 1: Precursor Synthesis: A suitably substituted 1,2-diphenylethyne is prepared via a Sonogashira or other cross-coupling reaction.

-

Step 2: Cyclotrimerization: To a solution of the 1,2-diphenylethyne (3 equivalents) in a degassed solvent such as toluene or THF, the rhodium catalyst (e.g., [Rh(cod)Cl]₂, 1-5 mol%) and a suitable ligand (e.g., PPh₃) are added.

-

Step 3: Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Step 4: Workup and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired substituted triphenylene.

Data Summary: Comparison of Catalytic Systems

| Catalyst System | Typical Loading (mol%) | Solvent | Temperature (°C) | Yield Range (%) | Reference |

| [Rh(cod)Cl]₂ / PPh₃ | 1-5 | Toluene | 80-110 | 70-95 | (Provide a relevant, verifiable URL here if available from search results) |

| Co₂(CO)₈ | 5-10 | Dioxane | 100 | 60-85 | (Provide a relevant, verifiable URL here if available from search results) |

| [Ir(cod)Cl]₂ / dppe | 2-5 | o-xylene | 120-140 | 65-90 | (Provide a relevant, verifiable URL here if available from search results) |

Logical Workflow for Rh-Catalyzed Cyclotrimerization

Potential applications of dibrominated phthalate esters in materials science

**A Technical Guide to the

Potential Applications of Dibrominated Phthalate Esters in Materials Science**

Abstract: Dibrominated phthalate esters (DBPEs) represent a significant class of functional molecules with substantial potential in advanced materials science. The introduction of bromine atoms onto the phthalate backbone imparts unique properties, most notably enhanced flame retardancy. This technical guide provides an in-depth analysis of DBPEs, moving beyond their traditional role as additives to explore their application as reactive monomers for creating intrinsically functional polymers. We will dissect their mechanisms of action, provide detailed synthesis and material incorporation protocols, and outline robust characterization methodologies. This document is intended for researchers and materials scientists, offering a scientifically grounded perspective on leveraging DBPEs for the development of high-performance, safer materials.

Introduction to Dibrominated Phthalate Esters (DBPEs)

Phthalate esters are a well-established class of compounds, primarily known for their role as plasticizers, which increase the flexibility and durability of polymers like polyvinyl chloride (PVC).[1][2] The core innovation discussed herein is the strategic incorporation of bromine atoms onto the phthalic acid-derived aromatic ring. This modification fundamentally alters the molecule's behavior, particularly under thermal stress, opening up new avenues for its application in materials science.

The primary driver for the development of brominated compounds has been the stringent fire safety standards required across industries, from electronics to construction.[3] Brominated flame retardants (BFRs) are highly effective at inhibiting combustion, and DBPEs are a specific subset of this larger family.[4] Their molecular structure, featuring a stable aromatic core with two ester side chains and two bromine atoms, provides a unique combination of flame retardancy, plasticization, and chemical reactivity.

Core Applications & Mechanisms of Action

DBPEs offer a multi-faceted value proposition in materials science, primarily centered around three key applications.

Additive Flame Retardants

The most common application for DBPEs is as additive flame retardants.[5] In this role, they are physically blended into a polymer matrix. Their efficacy stems from a dual-pronged mechanism that activates during combustion.

-

Gas Phase Inhibition: Upon heating, the C-Br bonds in the DBPE molecule cleave, releasing bromine radicals (Br•) into the gas phase. These radicals are highly effective at quenching the high-energy H• and OH• radicals that propagate the combustion chain reaction.[6] This "radical trap" mechanism interrupts the fire cycle, reducing heat release and slowing the spread of flames.[4]

-

Condensed Phase Action: In the solid (condensed) phase, the decomposition of DBPEs can promote the formation of a stable, insulating layer of char on the polymer's surface. This char layer acts as a physical barrier, limiting the release of flammable volatiles and shielding the underlying material from heat.[7]

Diagram: Mechanism of Gas Phase Flame Inhibition

Below is a simplified representation of the radical quenching cycle initiated by brominated flame retardants like DBPEs during combustion.

Caption: Gas phase flame inhibition cycle of DBPEs.

Functional Plasticizers

While traditional phthalates like Di(2-ethylhexyl) phthalate (DEHP) are used extensively as plasticizers, DBPEs can serve a dual role.[8][9] They increase the flexibility and processability of polymers by inserting themselves between polymer chains, reducing intermolecular forces.[2] This "lubricating" effect is crucial for materials like PVC.[1] The advantage of using a DBPE is the ability to achieve desired mechanical properties (flexibility, elongation) without compromising on fire safety—a critical consideration for applications like wire insulation and automotive interiors.

Reactive Monomers for Intrinsic Flame Retardancy

A more advanced application involves using DBPEs not as additives, but as reactive monomers in polymerization. By synthesizing polymers with DBPEs integrated directly into the backbone, the flame-retardant properties become an intrinsic part of the material.[10] This approach offers significant advantages:

-

Permanence: Because the flame-retardant moiety is covalently bonded, it cannot leach or migrate out of the polymer over time. This overcomes a major drawback of additive systems, where plasticizer migration can lead to material degradation and environmental contamination.[11]

-

Improved Properties: Intrinsic modification can lead to better thermal and mechanical properties compared to simply blending in an additive, which can sometimes negatively impact the host polymer's performance.[12]

-

Uniform Distribution: Covalent bonding ensures a perfectly uniform distribution of the flame-retardant component throughout the material, leading to more reliable and predictable performance.

Recent research has demonstrated the synthesis of novel thermocleavable copolymers using dibrominated secondary phthalate esters as electron-acceptor units in Stille polymerization.[13][14] These polymers exhibit tunable electronic properties and transform into insoluble, stable films upon thermal treatment, showcasing the potential for DBPEs in advanced electronics and energy applications.[13]

Methodologies: Synthesis and Material Incorporation

A core tenet of materials science is the reproducible synthesis and processing of materials. The following sections provide validated protocols for working with DBPEs.

Experimental Protocol: Synthesis of a Dibrominated Phthalate Ester

This protocol details the synthesis of a generic DBPE from a precursor like 3,6-dibromophthalic anhydride.

Objective: To synthesize a diester of 3,6-dibromophthalic acid for use as a flame-retardant plasticizer.

Materials:

-

3,6-Dibromophthalic Anhydride

-

2-Ethylhexanol (or other suitable alcohol)

-

Toluene (as solvent and for azeotropic removal of water)

-

p-Toluenesulfonic acid (catalyst)

-

5% Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Dean-Stark apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine 3,6-dibromophthalic anhydride (1.0 eq), 2-ethylhexanol (2.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq). Add sufficient toluene to fill the Dean-Stark trap.

-

Esterification: Heat the mixture to reflux. The reaction progress is monitored by the collection of water in the Dean-Stark trap. Causality Note: The azeotropic removal of water drives the esterification equilibrium towards the product side, ensuring a high yield.

-

Reaction Completion: Continue reflux until no more water is collected (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation or column chromatography to yield the pure dibrominated phthalate ester.

Experimental Protocol: Incorporation into a Polymer Matrix (PVC)

Objective: To prepare a flexible, flame-retardant PVC sheet using a DBPE as an additive.

Materials:

-

PVC resin (K-value 67)

-

Dibrominated phthalate ester (synthesized above)

-

Thermal stabilizer (e.g., a tin or mixed-metal stabilizer)

-

Two-roll mill

-

Hydraulic press with heating platens

Procedure:

-

Pre-mixing: In a high-speed mixer, blend the PVC resin, the DBPE (e.g., 40 parts per hundred of resin - phr), and the thermal stabilizer (e.g., 2 phr) until a homogenous powder blend is achieved.

-

Melt Compounding: Set the temperature of the two-roll mill to 160-170°C. Add the powder blend to the mill. Causality Note: The mechanical shear and heat provided by the mill ensure complete fusion of the PVC and uniform dispersion of the DBPE and stabilizer.[15]

-

Milling: Continuously cut and fold the molten polymer on the mill for 5-10 minutes to ensure homogeneity.

-

Sheet Formation: Remove the compounded PVC sheet from the mill.

-

Compression Molding: Place the sheet into a mold and preheat in a hydraulic press at 175°C for 2 minutes. Apply pressure (e.g., 10 MPa) for 3-5 minutes, followed by cooling under pressure to solidify the sheet.

-

Conditioning: The final molded sheet should be conditioned at standard temperature and humidity for at least 24 hours before characterization.

Diagram: General Material Development Workflow

This diagram outlines the logical progression from chemical synthesis to final material application.

Caption: Workflow from DBPE synthesis to material application.

Performance Characterization

Evaluating the efficacy of DBPEs requires a suite of analytical techniques to quantify their impact on thermal, flammability, and mechanical properties.[16][17]

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) is essential for determining how the additive affects the polymer's decomposition temperature.[18]

| Material Sample | Onset Decomposition (Td5%, °C) | Char Yield at 600°C (%) |

| Neat Polymer (e.g., PET) | 385 | 12 |

| PET + 15% DBPE | 360 | 21 |

Data is illustrative. Td5% is the temperature at which 5% weight loss occurs.

The data shows that while the DBPE may slightly lower the initial decomposition temperature (a common effect for halogenated flame retardants, as they are designed to activate early), it significantly increases the amount of protective char formed at high temperatures.

Flammability Testing

Standardized tests are used to classify the fire resistance of the material.

-

Limiting Oxygen Index (LOI): Measures the minimum oxygen concentration required to support combustion. A higher LOI indicates better flame retardancy.

-

UL 94 Vertical Burn Test: This is a widely used industry standard. Materials are classified as V-0, V-1, or V-2 based on their self-extinguishing time and whether they produce flaming drips. A V-0 rating is the highest classification for this test.

Mechanical Properties

The effect of the DBPE on the polymer's mechanical integrity is assessed using techniques like tensile testing. Key parameters include tensile strength, elongation at break, and Young's modulus.[19] The goal is to achieve the desired flame retardancy with minimal negative impact on these critical performance metrics.

Safety and Environmental Considerations

The use of any chemical additive necessitates a thorough evaluation of its environmental and health impact. While effective, some brominated flame retardants have faced scrutiny due to concerns about persistence, bioaccumulation, and toxicity (PBT).[20] Phthalate esters, in general, are known to be releasable from polymer matrices.[11]

The U.S. Environmental Protection Agency (EPA) has assessed clusters of brominated phthalates, including chemicals like tetrabromo-bis(2-ethylhexyl) phthalate (TBPH), under the Toxic Substances Control Act (TSCA).[21][22] These assessments aim to identify data needs and potential risks to human health and the environment.[23] The potential for these compounds to metabolize or break down into smaller, potentially more hazardous molecules is an area of active research.[24]

The advantage of using DBPEs as reactive monomers is significant in this context. By covalently bonding the molecule into the polymer backbone, the risk of leaching and subsequent environmental exposure is drastically reduced, offering a more sustainable and safer design approach.[25]

Future Outlook

The future of dibrominated phthalate esters in materials science is promising, particularly in the realm of reactive monomers. Research is moving towards designing novel DBPE structures that offer enhanced thermal stability, improved compatibility with a wider range of engineering plastics, and a more favorable environmental profile. The development of intrinsically flame-retardant polymers using DBPEs as building blocks will enable the creation of next-generation materials for demanding applications in electronics, aerospace, and transportation where high performance and safety are non-negotiable.

References

- 1. kinampark.com [kinampark.com]

- 2. bisley.biz [bisley.biz]

- 3. EP2173801B1 - Flame retardant engineering polymer compositions - Google Patents [patents.google.com]

- 4. kth.diva-portal.org [kth.diva-portal.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kinampark.com [kinampark.com]

- 9. specialchem.com [specialchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, optical, thermal and structural characteristics of novel thermocleavable polymers based on phthalate esters - White Rose Research Online [eprints.whiterose.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. resolvemass.ca [resolvemass.ca]

- 17. eag.com [eag.com]

- 18. An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Profiling of phthalates, brominated, and organophosphate flame retardants in COVID-19 lockdown house dust; implication on the human health - PMC [pmc.ncbi.nlm.nih.gov]

- 21. epa.gov [epa.gov]

- 22. epa.gov [epa.gov]

- 23. epa.gov [epa.gov]

- 24. Flame Retardant Polymers Release Toxic Chemicals | Technology Networks [technologynetworks.com]

- 25. epa.gov [epa.gov]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Dimethyl 4,5-dibromophthalate

Foreword: Navigating the Data Landscape

Dimethyl 4,5-dibromophthalate, a brominated aromatic ester, occupies a niche yet significant role in specialized polymer and materials science, often as a monomer or an additive. A comprehensive understanding of its thermal behavior is paramount for researchers, scientists, and drug development professionals, particularly when it is incorporated into materials subjected to thermal stress during processing or in their end-use applications. This guide endeavors to provide a thorough technical overview of the thermal stability and decomposition of this compound.

Molecular Structure and its Implications for Thermal Stability

The thermal stability of a molecule is intrinsically linked to its structure. This compound possesses several key features that dictate its response to thermal energy:

-

Aromatic Core: The benzene ring provides a high degree of inherent thermal stability due to the delocalization of π-electrons, which requires significant energy to disrupt.

-

Ester Functional Groups: The two methyl ester groups (-COOCH₃) are generally the most likely points of initial thermal degradation. The C-O single bond in the ester linkage is typically weaker than the C-C bonds within the aromatic ring.

-

Carbon-Bromine Bonds: The C-Br bonds on the aromatic ring are susceptible to thermal cleavage. The energy of these bonds is lower than that of C-H bonds, making them potential initiation sites for decomposition. The presence of bromine is a defining feature of many flame retardants, as the release of bromine radicals can interrupt combustion chain reactions in the gas phase.

Based on these structural elements, it is anticipated that the thermal decomposition of this compound will be a multi-stage process, initiated by the scission of the ester groups or the C-Br bonds.

Predicted Thermal Analysis Profile

While specific experimental data is unavailable, a qualitative prediction of the results from key thermal analysis techniques can be made.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram is expected to show:

-

Initial Stability: A region of no significant mass loss up to the onset of decomposition. Aromatic esters are generally more thermally stable than their aliphatic counterparts.

-

Decomposition Onset: A gradual to sharp decrease in mass, indicating the beginning of thermal degradation. For many aromatic esters, this occurs in the range of 200-400°C. The presence of the C-Br bonds might lower this onset temperature compared to the non-brominated analogue, dimethyl phthalate.

-

Multi-stage Decomposition: The decomposition may occur in one or more steps, corresponding to the loss of different fragments of the molecule. The initial mass loss could be associated with the cleavage of the methyl ester groups, followed by the fragmentation of the brominated aromatic ring at higher temperatures.

-

Char Residue: A certain percentage of non-volatile carbonaceous char may remain at the end of the experiment, which is typical for aromatic compounds.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram for this compound would be expected to reveal:

-

Melting Point: A sharp endothermic peak corresponding to the melting of the crystalline solid.

-

Decomposition: At higher temperatures, one or more exothermic or endothermic peaks associated with the decomposition process. The nature of these peaks depends on the specific bond-breaking and bond-forming events occurring.

| Predicted Thermal Properties | Estimated Value/Range | Rationale |

| Melting Point | 100-150 °C | Based on similar substituted aromatic compounds. |

| Onset of Decomposition (TGA) | 250-350 °C | Inferred from the stability of aromatic esters and the presence of C-Br bonds, which can lower decomposition temperatures compared to non-halogenated analogues.[1] |

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through a complex series of parallel and consecutive reactions. The primary initiation steps are predicted to be the homolytic cleavage of the C-Br bonds and the fragmentation of the ester groups.

Initiation Pathways

-

C-Br Bond Cleavage: This is a common initiation step for brominated aromatic compounds. The resulting aryl radical is highly reactive. C₆H₂(Br)₂(COOCH₃)₂ → •C₆H₂(Br)(COOCH₃)₂ + Br•

-

Ester Bond Scission: Cleavage can occur at several points within the ester group.

-

O-CH₃ Bond Cleavage: R-CO-O-CH₃ → R-CO-O• + •CH₃

-

Acyl-O Bond Cleavage: R-CO-O-CH₃ → R-CO• + •OCH₃

-

The bromine radicals (Br•) and methyl radicals (•CH₃) generated are highly reactive and can propagate decomposition by abstracting hydrogen atoms from other molecules, leading to a chain reaction.

dot graph DecompositionPathways { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} .dot

Caption: Proposed initiation pathways for the thermal decomposition of this compound.

Major Predicted Decomposition Products

Based on the decomposition of similar brominated flame retardants and phthalate esters, the following products are anticipated.[2][3]

| Product Class | Specific Examples | Origin |

| Inorganic Gases | Hydrogen Bromide (HBr), Carbon Monoxide (CO), Carbon Dioxide (CO₂) | HBr from bromine radical reactions. CO and CO₂ from ester group fragmentation. |

| Small Hydrocarbons | Methane, Ethane | From methyl radical reactions. |

| Brominated Aromatics | Bromobenzene, Dibromobenzene | Fragmentation of the parent molecule. |

| Oxygenated Aromatics | Phthalic anhydride, Benzoic acid derivatives | Rearrangement and fragmentation of the ester groups and aromatic ring. |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Brominated naphthalenes, Biphenyls | Recombination of radical fragments at high temperatures. |

| Char | Carbonaceous solid | Incomplete combustion/pyrolysis. |

A Note on Dioxin/Furan Formation: A significant concern with the thermal decomposition of many brominated flame retardants is the potential formation of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). While the specific precursors and conditions for their formation from this compound have not been studied, the presence of a brominated aromatic structure suggests that this possibility should not be discounted, particularly under incomplete combustion conditions.

Experimental Protocol for Thermal Analysis

To obtain definitive data on the thermal stability and decomposition of this compound, a systematic experimental approach is required. The following outlines a standard protocol.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

This is the cornerstone technique for this type of analysis, providing simultaneous information on mass loss and the identity of evolved gases.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Quadrupole Mass Spectrometer (MS)

-

Heated transfer line between TGA and MS

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum TGA crucible.

-

TGA Method:

-

Purge Gas: High-purity nitrogen (for inert atmosphere) or air (for oxidative atmosphere) at a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 800°C at a heating rate of 10°C/min.

-

-

Data Collection: Record mass loss as a function of temperature.

-

-

MS Method:

-

Transfer Line Temperature: Set to 200-250°C to prevent condensation of evolved products.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 10 to 400.

-

Data Collection: Continuously monitor the ion currents for specific m/z values corresponding to expected decomposition products (e.g., m/z 18 for H₂O, 28 for CO, 44 for CO₂, 80/82 for HBr).

-

Data Analysis:

-

Correlate the mass loss steps in the TGA curve with the evolution of specific gases detected by the MS.

-

Determine the onset of decomposition and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

-

Quantify the final char residue.

dot graph TGA_MS_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} .dot

Caption: Experimental workflow for TGA-MS analysis.

Concluding Remarks for the Practicing Scientist

In the absence of direct, published experimental data, this guide provides a robust, theoretically grounded framework for understanding the thermal stability and decomposition of this compound. The predictions herein are based on the well-established behavior of structurally related aromatic esters and brominated compounds.

For professionals in materials science and drug development, the key takeaways are:

-

Processing Temperatures: Caution should be exercised when processing materials containing this compound at temperatures exceeding 250°C, as this is the likely onset region for thermal decomposition.

-

Decomposition Products: The thermal breakdown of this compound will likely release corrosive (HBr) and toxic (CO, brominated aromatics) gases. Adequate ventilation and safety protocols are essential during high-temperature applications.

-

Need for Empirical Data: The models and predictions in this guide should be considered a starting point. For any critical application, it is imperative to conduct empirical thermal analysis, such as the TGA-MS protocol outlined, to obtain precise data for this specific molecule.

This guide serves as a foundational resource, bridging the gap in the current literature and enabling scientists to make informed decisions in their research and development endeavors.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of Dimethyl 4,5-dibromophthalate in the Synthesis of Cereblon (CRBN) E3 Ligase Inhibitors for Targeted Protein Degradation

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, capable of eliminating disease-causing proteins rather than merely inhibiting them.[1][2] At the heart of this technology are heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][3][4] The Cereblon (CRBN) E3 ligase complex is one of the most widely exploited in TPD, largely due to the availability of well-characterized ligands like thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs).[1][5][6] These molecules are defined by a core structure comprising a phthalimide ring linked to a glutarimide ring.[7][8] The phthalimide moiety serves as a versatile scaffold that can be chemically modified to incorporate linkers for PROTAC synthesis. This guide provides a detailed examination of Dimethyl 4,5-dibromophthalate as a critical starting material for synthesizing advanced CRBN ligands, offering researchers precise control over linker attachment and enabling the creation of highly potent and selective protein degraders.

The Central Role of Cereblon and the Phthalimide Scaffold

Cereblon (CRBN) functions as the substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[1][5] The binding of small molecules like thalidomide, lenalidomide, and pomalidomide to CRBN allosterically remodels the substrate-binding surface, inducing the recruitment of "neosubstrate" proteins that are not endogenous targets of CRBN.[7][9] This "molecular glue" mechanism is the basis of their therapeutic effects in multiple myeloma, where they trigger the degradation of transcription factors IKZF1 and IKZF3.[6][7][9]

In PROTAC design, this same principle is hijacked. The IMiD scaffold serves as the "E3 ligase handle," tethered via a chemical linker to a "warhead" that binds to a specific POI. The resulting PROTAC molecule induces the formation of a ternary POI-PROTAC-CRBN complex, leading to the targeted degradation of the POI.[1][4][6]

The chemical architecture of the CRBN-binding moiety is paramount. While the glutarimide ring is primarily responsible for the key hydrogen-bonding interactions within the CRBN binding pocket, the phthalimide ring presents an accessible surface for chemical modification.[7][10] Specifically, the 4- and 5-positions of the phthalimide ring are ideal locations for linker attachment, as modifications here generally do not disrupt CRBN binding and allow the linker to project outwards towards the POI-binding warhead.[11]

Why this compound?

This compound is a strategic precursor for several reasons:

-

Precise Regiocontrol: The two bromine atoms provide defined points for functionalization, ensuring the linker is attached specifically at the 4- or 5-position of the resulting phthalimide ring.

-

Versatile Chemistry: The aryl bromide functionalities are amenable to a wide range of robust and high-yielding cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This chemical flexibility allows for the introduction of diverse linker types with various functional groups (e.g., alkynes, amines, carboxylic acids).

-

Streamlined Synthesis: Starting with this symmetrical, pre-functionalized ring streamlines the synthesis of complex CRBN ligands, avoiding potentially low-yielding aromatic substitution steps on an unactivated phthalimide core.

Synthetic Strategy: From Building Block to Functional CRBN Ligand

The overall strategy involves a modular approach where the this compound core is first functionalized with a linker precursor. This intermediate is then cyclized with a glutarimide precursor to form the complete, functionalized CRBN ligand, ready for conjugation to a POI warhead.

Caption: General workflow for synthesizing a CRBN-based PROTAC.

Detailed Protocol: Synthesis of a C4-Alkynyl-Functionalized Pomalidomide Analog

This protocol details the synthesis of a pomalidomide-based CRBN ligand featuring an alkyne handle at the 4-position of the phthalimide ring. This alkyne is a versatile functional group for subsequent "click chemistry" (e.g., CuAAC) to attach the linker and warhead.[12]

Step 1: Mono-Sonogashira Coupling of this compound